Leukotriene A4
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Overview
Description
Leukotriene A4 is a leukotriene, a type of eicosanoid inflammatory mediator produced in leukocytes by the oxidation of arachidonic acid. It is a precursor for the production of other leukotrienes, such as leukotriene B4 and leukotriene C4 . Leukotrienes play a crucial role in the regulation of inflammation and immune responses .
Scientific Research Applications
Leukotriene A4 has several scientific research applications, including:
Chemistry: Used in the study of eicosanoid biosynthesis and metabolism.
Biology: Investigated for its role in the regulation of inflammation and immune responses.
Medicine: Studied for its involvement in inflammatory diseases such as asthma and allergic rhinitis.
Industry: Used in the development of anti-inflammatory and anti-cancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene A4 is synthesized from arachidonic acid through the action of the enzyme 5-lipoxygenase, which converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This intermediate is then converted into this compound by the same enzyme .
Industrial Production Methods: Industrial production of this compound involves the extraction of arachidonic acid from cell membrane phospholipids, followed by its conversion into this compound using the 5-lipoxygenase pathway .
Chemical Reactions Analysis
Types of Reactions: Leukotriene A4 undergoes several types of reactions, including:
Hydrolysis: this compound is hydrolyzed by this compound hydrolase to produce leukotriene B4.
Conjugation: this compound is conjugated with glutathione by leukotriene C4 synthase to produce leukotriene C4.
Common Reagents and Conditions:
Hydrolysis: this compound hydrolase enzyme.
Conjugation: Glutathione and leukotriene C4 synthase enzyme.
Major Products:
Leukotriene B4: Produced through hydrolysis.
Leukotriene C4: Produced through conjugation with glutathione.
Mechanism of Action
Leukotriene A4 exerts its effects by being converted into other leukotrienes, such as leukotriene B4 and leukotriene C4. These leukotrienes then bind to specific receptors on target cells, leading to the activation of various signaling pathways involved in inflammation and immune responses . The molecular targets include leukotriene receptors and enzymes involved in leukotriene biosynthesis .
Comparison with Similar Compounds
Leukotriene A4 is unique among leukotrienes due to its role as a precursor for other leukotrienes. Similar compounds include:
Leukotriene B4: A potent chemoattractant and activator of inflammatory cells.
Leukotriene C4: Involved in bronchoconstriction and increased vascular permeability.
Leukotriene D4 and Leukotriene E4: Also involved in bronchoconstriction and inflammation.
This compound’s uniqueness lies in its position as a key intermediate in the biosynthesis of other leukotrienes, making it a crucial target for research and therapeutic interventions .
Properties
CAS No. |
72059-45-1 |
---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[(2S,3S)-3-[(1E,3E,5Z,8Z)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-13,15,18-19H,2-5,8,14,16-17H2,1H3,(H,21,22)/b7-6-,10-9-,12-11+,15-13+/t18-,19-/m0/s1 |
InChI Key |
UFPQIRYSPUYQHK-WAQVJNLQSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]1[C@@H](O1)CCCC(=O)O |
SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC1C(O1)CCCC(=O)O |
72059-45-1 | |
physical_description |
Solid |
Synonyms |
Leukotriene A Leukotriene A 4 Leukotriene A-4 Leukotriene A4 Leukotrienes A LTA4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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